molecular formula C32H44N4O6S2 B2915154 [4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone CAS No. 1024278-19-0

[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone

Cat. No. B2915154
CAS RN: 1024278-19-0
M. Wt: 644.85
InChI Key: AIGMKYHCYZZZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a piperazine ring, a sulfonyl group, and a benzoyl group. These groups suggest that the compound may have interesting biological activity, as these groups are often found in pharmaceuticals .


Molecular Structure Analysis

The compound’s structure suggests it may be a rigid molecule with potential for specific interactions with biological targets. The piperazine ring is a common motif in pharmaceuticals and is known to interact with a variety of biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to predict the properties of this compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Apoptosis Inducing and Tubulin Polymerization Inhibition : A study focused on the design, synthesis, and biological evaluation of substituted piperazinyl methanone conjugates, demonstrating their potent cytotoxic activities against various cancer cell lines. These compounds, including analogues similar in structure to the mentioned chemical, have been shown to induce apoptosis and inhibit tubulin polymerization, highlighting their potential as anticancer agents (Manasa et al., 2020).

Enzyme Inhibitory Activities

  • α-Glucosidase Inhibition : Another research work synthesized a series of compounds through a linear bi-step approach, evaluating their inhibitory activity against the α-glucosidase enzyme. These compounds showed considerable inhibitory activity, pointing to their potential use in treating diseases like diabetes (Abbasi et al., 2019).

Structural Studies

  • Crystal and Molecular Structure : The crystal and molecular structure of a compound similar to the one of interest was characterized, revealing insights into its chemical properties and potential applications in material science and drug design (Naveen et al., 2015).

Antimicrobial and Antiviral Activities

  • Antimicrobial and Antiviral Potentials : Studies have also explored the antimicrobial and antiviral activities of piperazine derivatives, indicating their potential as lead compounds for developing new antimicrobial and antiviral agents (Patel et al., 2011).

Corrosion Inhibition

  • Corrosion Prevention on Mild Steel : Research has demonstrated the use of piperazinyl methanone derivatives as effective corrosion inhibitors for mild steel in acidic mediums, suggesting their application in material science and engineering (Singaravelu & Bhadusha, 2022).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without more information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Without more information, it’s difficult to predict future directions .

properties

IUPAC Name

[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMKYHCYZZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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